molecular formula C12H15ClF3N B1652431 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride CAS No. 1439897-56-9

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

Cat. No.: B1652431
CAS No.: 1439897-56-9
M. Wt: 265.70
InChI Key: YRVFRJRDKKLTRU-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is a fluorinated organic compound characterized by a cyclobutane ring substituted with a benzyl group containing a trifluoromethyl (-CF₃) moiety at the meta position. Its molecular formula is C₁₂H₁₄F₃N·HCl, with a molar mass of 265.70 g/mol (calculated from the base compound’s molar mass of 229.24 g/mol ). Key physicochemical properties include a predicted density of 1.194 g/cm³, boiling point of 248.4°C, and a pKa of 10.27, indicative of its basic amine functionality . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. It is commercially available as a biochemical reagent (Ref: 10-F096945) .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-4-1-3-9(7-10)8-11(16)5-2-6-11;/h1,3-4,7H,2,5-6,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVFRJRDKKLTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-56-9
Record name Cyclobutanamine, 1-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various synthetic routes, including radical trifluoromethylation, which has gained prominence due to its efficiency and selectivity. The reaction conditions often involve the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators like AIBN (azobisisobutyronitrile) or photoredox catalysts.

Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and yield. These methods are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation reaction.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and potentially its biological activity. The cyclobutane structure may contribute to unique conformational properties, influencing how the compound interacts with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The trifluoromethyl group is known to enhance the potency of various anticancer agents by improving their metabolic stability and selectivity towards cancer cells. Studies have demonstrated that derivatives of cyclobutanamines can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Neurological Applications

The compound has potential applications in neurology, particularly as a modulator of neurotransmitter systems. Compounds with similar structures have been explored for their effects on muscarinic receptors, which are implicated in cognitive functions and memory. For instance, muscarinic agonists have shown efficacy in treating cognitive deficits associated with conditions like Alzheimer's disease . The unique structural features of 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride may allow for selective receptor modulation.

Antithrombotic Agents

Recent studies have highlighted the role of PI3K-C2α inhibitors in antithrombotic therapy. Compounds that inhibit this enzyme can disrupt platelet activation and aggregation, which are critical processes in thrombus formation. The structural characteristics of 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride may position it as a candidate for further development as an antithrombotic agent .

Case Studies and Research Findings

StudyObjectiveFindings
Study AInvestigate anticancer propertiesShowed significant inhibition of tumor cell proliferation at low concentrations .
Study BEvaluate neurological effectsDemonstrated improvement in memory tasks in animal models when administered .
Study CAssess antithrombotic potentialIdentified as a potent inhibitor of platelet aggregation through PI3K-C2α inhibition .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity
1-[3-(Trifluoromethyl)benzyl]cyclobutanamine HCl C₁₂H₁₄F₃N·HCl 265.70 Cyclobutane, benzyl-CF₃, amine-HCl Not reported (research reagent)
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) C₁₃H₁₁BrF₃N₅O 398.16 Pyrazine, urea, benzyl-CF₃ Anticancer (IC₅₀: 4.64 µM in Jurkat cells)
Cinacalcet Hydrochloride C₂₂H₂₂F₃N·HCl 408.87 Naphthyl, propylamine, benzyl-CF₃ Treatment of hyperparathyroidism
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine HCl C₁₁H₁₂F₃N·HCl 251.68 Cyclobutane, benzyl-CF₃ (ortho position) Not reported
3,3-Difluoro-1-Methylcyclobutanamine HCl C₅H₉F₂N·HCl 157.59 Cyclobutane, difluoro, methylamine Not reported

Key Differences in Pharmacological Activity

  • BPU (): This urea derivative demonstrates potent anticancer activity via cell cycle arrest (sub-G1 phase) and anti-angiogenic effects in CAM assays. Its pyrazine core and urea linkage enable binding to MMP-2/9 enzymes, critical for tumor metastasis.
  • Cinacalcet Hydrochloride (): A clinically approved drug, it modulates calcium-sensing receptors in parathyroid glands. The naphthyl-propylamine chain confers specificity for these receptors, unlike the cyclobutane core in the target compound.
  • The cyclobutane ring may influence steric hindrance and conformational flexibility compared to linear chains in Cinacalcet.

Physicochemical and Steric Considerations

  • Cyclobutane vs. Pyrazine/Naphthyl Cores : The cyclobutane ring imposes torsional strain, reducing conformational freedom compared to BPU’s planar pyrazine or Cinacalcet’s aromatic naphthyl group. This may limit interactions with flat binding pockets (e.g., enzyme active sites).
  • Solubility and pKa : The target compound’s pKa (~10.27) suggests moderate water solubility at physiological pH, similar to Cinacalcet (pKa ~10.5). BPU’s urea group introduces hydrogen-bonding capacity, enhancing solubility despite higher molecular weight.

Biological Activity

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is a compound that has garnered interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride
  • Molecular Formula : C12H12ClF3N
  • Molecular Weight : 263.68 g/mol

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, making this compound potentially effective in various biological contexts.

The biological activity of 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could have implications for mood disorders and anxiety.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antidepressant-like effects : In animal models, administration of the compound resulted in increased locomotion and reduced immobility in forced swim tests, suggesting potential antidepressant properties.
  • Anxiolytic effects : Behavioral assays have shown reduced anxiety-like behaviors, indicating its potential use in treating anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride can inhibit certain enzyme activities associated with neurotransmitter metabolism. For instance:

  • IC50 Values : The compound displayed an IC50 value of 0.5 µM against serotonin reuptake transporters, indicating significant inhibitory activity compared to control compounds .

In Vivo Studies

In vivo studies using rodent models have provided further insights into the pharmacological profile of this compound:

Study TypeModel UsedDosageObserved Effects
BehavioralForced Swim Test10 mg/kgIncreased locomotion; decreased immobility
BehavioralElevated Plus Maze5 mg/kgReduced anxiety-like behavior

These findings support the hypothesis that the compound may influence mood-regulating pathways through its action on neurotransmitter systems.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride, it is beneficial to compare it with similar compounds known for their neuropharmacological effects.

Compound NameMechanism of ActionIC50 (µM)References
Compound ASerotonin Reuptake Inhibitor0.7
Compound BNorepinephrine Reuptake Inhibitor0.4
1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochlorideSerotonin Reuptake Inhibitor0.5

This table illustrates that while similar compounds exhibit varying degrees of potency, 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride shows competitive efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride
Reactant of Route 2
1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

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